cis-3,4’,5-Trimethoxy-3’-hydroxystilbene
cis-3,4’,5-Trimethoxy-3’-hydroxystilbene
Resveratrol is a natural polyphenolic antioxidant that has anti-cancer properties. CAY10616 is an analog of resveratrol which potently induces apoptosis in promyelocytic leukemia HL-60 cells (IC50 = 40 nM, vs. 50 μM for resveratrol). In addition, CAY10599 induces apoptosis (IC50 = 30 nM) in HL-60R, a cell line derived from HL-60 that expresses a multidrug-resistance phenotype (resistant to daunorubicin, etoposide, and citarabine).
Brand Name:
Vulcanchem
CAS No.:
586410-08-4
VCID:
VC0016279
InChI:
InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4-
SMILES:
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O
Molecular Formula:
C17H18O4
Molecular Weight:
286.32 g/mol
cis-3,4’,5-Trimethoxy-3’-hydroxystilbene
CAS No.: 586410-08-4
Reference Standards
VCID: VC0016279
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol
CAS No. | 586410-08-4 |
---|---|
Product Name | cis-3,4’,5-Trimethoxy-3’-hydroxystilbene |
Molecular Formula | C17H18O4 |
Molecular Weight | 286.32 g/mol |
IUPAC Name | 5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol |
Standard InChI | InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4- |
Standard InChIKey | UQIWTPQGJCCTPA-PLNGDYQASA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC)O |
SMILES | COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O |
Appearance | Assay:≥98%A solution in methyl acetate |
Description | Resveratrol is a natural polyphenolic antioxidant that has anti-cancer properties. CAY10616 is an analog of resveratrol which potently induces apoptosis in promyelocytic leukemia HL-60 cells (IC50 = 40 nM, vs. 50 μM for resveratrol). In addition, CAY10599 induces apoptosis (IC50 = 30 nM) in HL-60R, a cell line derived from HL-60 that expresses a multidrug-resistance phenotype (resistant to daunorubicin, etoposide, and citarabine). |
Synonyms | 5-[(1Z)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxy-phenol; |
PubChem Compound | 10108048 |
Last Modified | Nov 11 2021 |
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